molecular formula C12H19N2O4P B8432615 N-(2-diethoxyphosphoryl-ethyl)-3-pyridinecarboxamide

N-(2-diethoxyphosphoryl-ethyl)-3-pyridinecarboxamide

Cat. No.: B8432615
M. Wt: 286.26 g/mol
InChI Key: XYDIWKPCXNZGLP-UHFFFAOYSA-N
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Description

N-(2-diethoxyphosphoryl-ethyl)-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C12H19N2O4P and its molecular weight is 286.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N2O4P

Molecular Weight

286.26 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H19N2O4P/c1-3-17-19(16,18-4-2)9-8-14-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,15)

InChI Key

XYDIWKPCXNZGLP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNC(=O)C1=CN=CC=C1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of diethyl 2-aminoethylphosphonate (8.1 g), triethylamine (9.1 g) and dichloromethane (100 ml) at 5° C. was added nicotinic acid chloride hydrochloride (10.4 g) in small portions over a period of 15 minutes. After being stirred for additional 1.5 hours, the reaction mixture was washed with brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel (10% methanol in chloroform) to give 11.2 g of N-(2-diethoxyphosphorylethyl)-3-pyridinecarboxamide as an oil.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
nicotinic acid chloride hydrochloride
Quantity
10.4 g
Type
reactant
Reaction Step Two

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